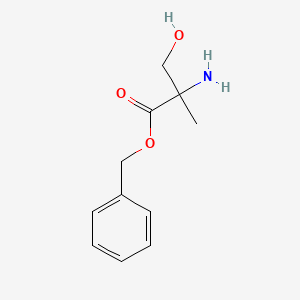

Benzyl 2-amino-3-hydroxy-2-methylpropanoate

Beschreibung

Benzyl 2-amino-3-hydroxy-2-methylpropanoate is a chiral ester derivative characterized by a propanoate backbone substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a methyl branch at the C2 position. The benzyl ester moiety enhances lipophilicity, making it useful in pharmaceutical and synthetic organic chemistry for drug delivery or as an intermediate in heterocyclic synthesis.

Eigenschaften

IUPAC Name |

benzyl 2-amino-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,8-13)10(14)15-7-9-5-3-2-4-6-9/h2-6,13H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLHIWWZDNLZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3-hydroxy-2-methylpropanoate typically involves the reaction of benzyl bromide with 2-amino-3-hydroxy-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Benzyl 2-amino-3-hydroxy-2-methylpropanoate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 2-amino-3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of benzyl 2-amino-3-oxo-2-methylpropanoate.

Reduction: Formation of benzyl 2-amino-3-hydroxy-2-methylpropylamine.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Enzyme Interactions

Benzyl 2-amino-3-hydroxy-2-methylpropanoate exhibits significant interactions with enzymes, making it a valuable tool in biochemical research. Its structure allows it to act as both a substrate and an inhibitor for various enzymes, influencing metabolic pathways. For instance, studies have shown that this compound can modulate enzyme activity, leading to alterations in cellular metabolism and signaling pathways.

1.2 Cellular Effects

The compound's ability to influence cell signaling pathways has been documented in several studies. It can affect gene expression and cellular metabolism, which may lead to changes in cell growth, differentiation, and apoptosis. Its role in cellular modulation highlights its potential for therapeutic applications.

Pharmaceutical Applications

2.1 Anticancer Research

Recent investigations into benzyl 2-amino-3-hydroxy-2-methylpropanoate have revealed its antiproliferative properties against various cancer cell lines. For example, derivatives of this compound have shown promising results as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. The antiproliferative activity of these compounds was found to be comparable to established chemotherapeutic agents .

2.2 Drug Development

As a pharmaceutical intermediate, benzyl 2-amino-3-hydroxy-2-methylpropanoate serves as a precursor for synthesizing novel therapeutic agents. Its unique functional groups facilitate the development of new drugs targeting specific biological pathways, particularly in oncology and infectious disease treatment .

Organic Synthesis

3.1 Building Block in Organic Chemistry

In organic synthesis, benzyl 2-amino-3-hydroxy-2-methylpropanoate is utilized as a building block for creating more complex molecules. Its structural features enable chemists to modify it further, leading to the development of various derivatives with enhanced biological activity or improved pharmacokinetic profiles .

3.2 Synthesis of Derivatives

The compound has been used as a starting material for synthesizing a series of related compounds that exhibit varying degrees of biological activity. For example, modifications to the benzyl group or the amino acid backbone can yield derivatives with specific therapeutic properties, expanding the potential applications of this class of compounds .

Case Studies

Case Study 1: Antiproliferative Activity

A study conducted on various derivatives of benzyl 2-amino-3-hydroxy-2-methylpropanoate demonstrated significant antiproliferative effects against HeLa cells, with IC50 values indicating potent activity compared to standard treatments like doxorubicin . This finding supports its potential use in cancer therapeutics.

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition was shown to alter cellular responses significantly, suggesting that benzyl 2-amino-3-hydroxy-2-methylpropanoate could be developed into a therapeutic agent targeting metabolic diseases .

Wirkmechanismus

The mechanism of action of Benzyl 2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent placement, ester groups, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Impact: The amino and hydroxyl groups in Benzyl 2-amino-3-hydroxy-2-methylpropanoate enable hydrogen bonding, contrasting with analogs like Methyl 3-(benzyloxy)-2-methylpropanoate, which lacks polar groups and is more suited for non-polar applications .

Ester Group Variability: Benzyl esters (e.g., target compound) offer higher lipophilicity than methyl or ethyl esters, aiding membrane permeability. Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate combines ethyl ester flexibility with a bulky benzyloxyphenyl group, possibly altering metabolic stability .

Synthetic Routes :

- The target compound may be synthesized via condensation reactions similar to those in (using PPA or PTSA catalysts). However, analogs with aromatic substituents (e.g., 4-hydroxyphenyl in ) require additional steps for aryl group introduction.

Biological Relevance :

- Compounds with aromatic extensions (e.g., 4-hydroxyphenyl in ) may target neurotransmitter receptors, whereas the methyl-branched target compound could exhibit substrate selectivity in enzyme inhibition.

Biologische Aktivität

Benzyl 2-amino-3-hydroxy-2-methylpropanoate, a compound belonging to the class of amino acid derivatives, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Benzyl 2-amino-3-hydroxy-2-methylpropanoate can be synthesized through various methods, including the coupling of benzyl alcohol with amino acids under specific conditions. The synthesis often involves protecting group strategies to enhance yield and selectivity in reactions. For example, attempts to couple this compound with N-Boc-protected amino acids have been documented, highlighting challenges due to steric hindrance that may affect product formation .

Biological Activity Overview

The biological activity of Benzyl 2-amino-3-hydroxy-2-methylpropanoate is primarily characterized by its interaction with various biological pathways. Research indicates that compounds with similar structures exhibit significant pharmacological effects, including:

- Antimicrobial Activity : Certain derivatives have shown potent activity against bacterial strains such as Mycobacterium avium and Staphylococcus aureus, suggesting potential applications in treating infections .

- Antiproliferative Effects : Compounds structurally related to Benzyl 2-amino-3-hydroxy-2-methylpropanoate have demonstrated antiproliferative effects on mammalian cells, likely through mechanisms involving topoisomerase inhibition and induction of apoptosis in cancer cells .

The mechanisms underlying the biological activity of Benzyl 2-amino-3-hydroxy-2-methylpropanoate are complex and multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been observed to inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerases, which play critical roles in DNA replication and repair .

- Membrane Interaction : Studies suggest that certain derivatives can alter membrane permeability, potentially leading to increased susceptibility of bacterial cells to antimicrobial agents . This is indicative of their ability to interact with lipid bilayers, affecting cellular integrity.

- Signal Transduction Pathways : Some derivatives have been linked to modulation of signaling pathways associated with stress responses and apoptosis, particularly through heat shock protein (HSP) pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to Benzyl 2-amino-3-hydroxy-2-methylpropanoate:

- Antimicrobial Efficacy : A study demonstrated that certain substituted derivatives exhibited higher activity against M. avium compared to standard antibiotics like ciprofloxacin . This suggests a promising avenue for developing new antimicrobial agents.

- Cytotoxicity Assays : The cytotoxic effects on human cell lines were evaluated using compounds similar in structure, revealing IC50 values that indicate significant antiproliferative activity against cancer cells like HeLa and HCT-116 .

Data Tables

| Compound Name | Biological Activity | IC50 (μM) | Target Organism/Cell Line |

|---|---|---|---|

| Benzyl 2-amino-3-hydroxy-2-methylpropanoate | Antimicrobial | TBD | M. avium |

| Related Derivative A | Antiproliferative | 0.69 | HeLa Cells |

| Related Derivative B | Topoisomerase Inhibitor | TBD | Various Cancer Cell Lines |

Q & A

Q. What are the common synthetic routes for Benzyl 2-amino-3-hydroxy-2-methylpropanoate?

The synthesis typically involves esterification of the corresponding amino acid derivative with benzyl alcohol under acidic or coupling conditions. Protecting groups, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), are often used to shield the amino group during synthesis. For example, methyl esters with benzamido groups (e.g., SY254013 in ) are synthesized via coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) or EDCI. Post-synthesis, deprotection and purification steps (e.g., column chromatography) are critical .

Q. How can this compound be purified to ensure high yield and purity?

Purification methods include:

- Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) to separate stereoisomers or byproducts.

- Recrystallization using solvents like ethanol or methanol, leveraging differences in solubility.

- Gas chromatography (GC) or HPLC for analytical purity checks, as described in Suzuki-Miyaura coupling optimizations (). Purity thresholds (>98% GC) should align with standards in .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- 1H/13C NMR : To confirm the presence of the benzyl ester (δ ~5.1 ppm for CH2), amino (δ ~1.5-2.5 ppm), and hydroxyl groups (broad peak).

- IR spectroscopy : Detection of ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (O-H, ~3200-3500 cm⁻¹) stretches.

- X-ray crystallography : For absolute stereochemical confirmation, as demonstrated in for a structurally similar compound.

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid moisture, as the ester and amino groups are sensitive to degradation ( ). Use desiccants and monitor purity via periodic GC or NMR analysis.

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Enantioselective synthesis may involve:

- Chiral catalysts : For asymmetric induction during esterification or amino group introduction.

- Resolution techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution using lipases.

- Crystallography-guided design : Structural data (e.g., ) can inform protecting group strategies to bias stereochemical outcomes.

Q. What reaction conditions optimize yields when sensitive functional groups (e.g., hydroxyl, amino) are present?

Q. What biological activities or enzyme interactions have been studied for similar compounds?

Analogous amide derivatives (e.g., 2-Amino-2-methyl-3-phenylpropanamide in ) show potential in enzyme inhibition and receptor binding. Methods include:

- In vitro assays : Kinase or protease inhibition studies with IC50 determination.

- Molecular docking : Computational modeling to predict binding affinities.

- Metabolic stability tests : Liver microsome assays to evaluate pharmacokinetic properties.

Q. How can contradictions in spectroscopic or chromatographic data be resolved?

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies.

- Comparative analysis : Cross-check with literature data (e.g., Xiamen University’s crystallographic study in ) or authentic samples.

Methodological Notes

- Data Validation : Always corroborate NMR/IR data with synthetic intermediates (e.g., ’s use of GC retention times and authentic samples).

- Reaction Scaling : Pilot small-scale reactions (1–5 mmol) before scaling up, monitoring via TLC or inline IR.

- Safety Protocols : Adhere to hazard guidelines () for skin/eye protection and waste disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.